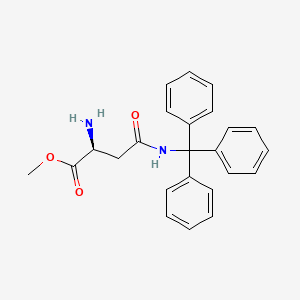
(S)-methyl 2-amino-4-oxo-4-(tritylamino)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-methyl 2-amino-4-oxo-4-(tritylamino)butanoate is a synthetic organic compound with the molecular formula C23H24N2O4 It is a derivative of asparagine, where the amino group is protected by a trityl group, and the carboxyl group is esterified with methanol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 2-amino-4-oxo-4-(tritylamino)butanoate typically involves the following steps:
Protection of the Amino Group: The amino group of asparagine is protected using trityl chloride in the presence of a base such as pyridine. This reaction forms N-trityl-L-asparagine.
Esterification: The carboxyl group of N-trityl-L-asparagine is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of asparagine are reacted with trityl chloride in industrial reactors.
Continuous Esterification: The esterification process is carried out in continuous flow reactors to ensure high yield and purity.
化学反応の分析
Types of Reactions
(S)-methyl 2-amino-4-oxo-4-(tritylamino)butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The trityl group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino group.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Trifluoroacetic acid or other strong acids.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
Hydrolysis: (S)-2-amino-4-oxo-4-(tritylamino)butanoic acid.
Deprotection: (S)-methyl 2-amino-4-oxo-4-(amino)butanoate.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
(S)-methyl 2-amino-4-oxo-4-(tritylamino)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-methyl 2-amino-4-oxo-4-(tritylamino)butanoate involves its interaction with various molecular targets. The trityl group provides steric hindrance, which can affect the compound’s binding to enzymes or receptors. The ester group can be hydrolyzed to release the active carboxylic acid, which can interact with biological targets.
類似化合物との比較
Similar Compounds
(S)-2-amino-4-oxo-4-(tritylamino)butanoic acid: Similar structure but lacks the ester group.
N-trityl-L-asparagine: Precursor in the synthesis of (S)-methyl 2-amino-4-oxo-4-(tritylamino)butanoate.
(S)-methyl 2-amino-4-oxo-4-(amino)butanoate: Deprotected form of the compound.
Uniqueness
This compound is unique due to its combination of a trityl-protected amino group and an esterified carboxyl group. This dual protection allows for selective reactions and modifications, making it a versatile intermediate in synthetic chemistry.
特性
IUPAC Name |
methyl (2S)-2-amino-4-oxo-4-(tritylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-29-23(28)21(25)17-22(27)26-24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,17,25H2,1H3,(H,26,27)/t21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQDBJAVRDPJIH-NRFANRHFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
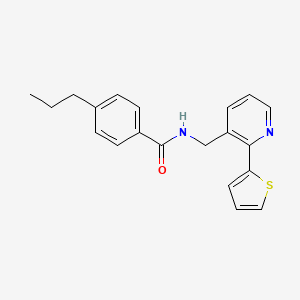
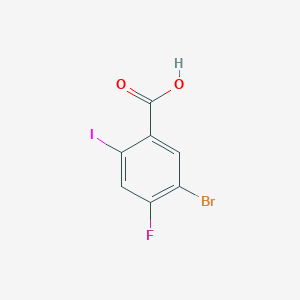
![N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2832978.png)
![4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B2832980.png)
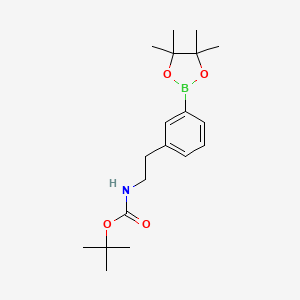
![5-[(4-Nitrophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2832982.png)
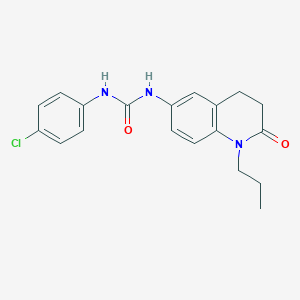
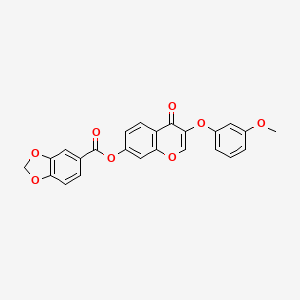
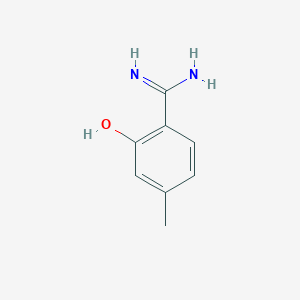
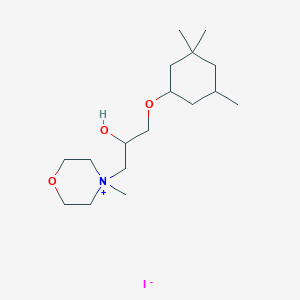
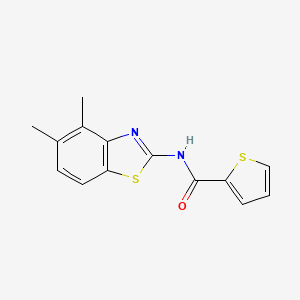
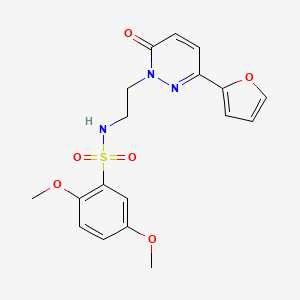
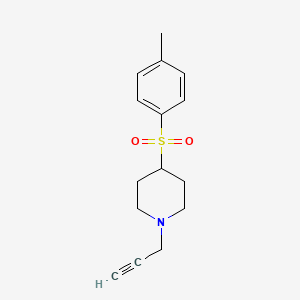
![1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2832998.png)
